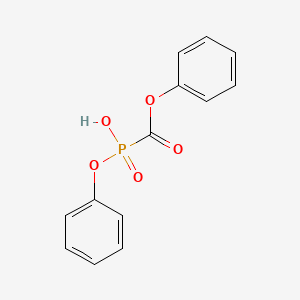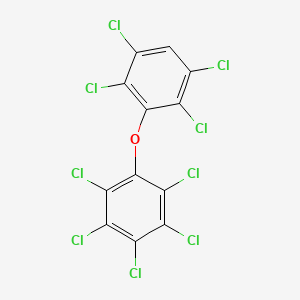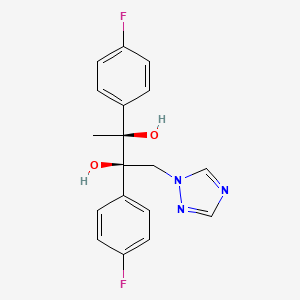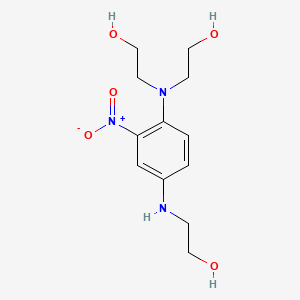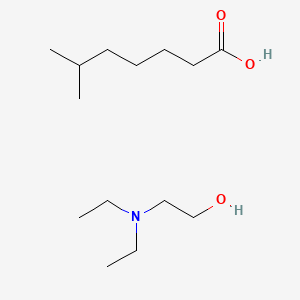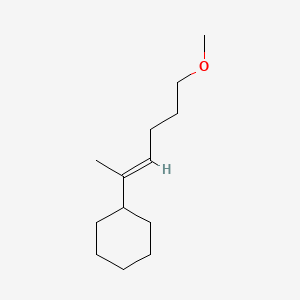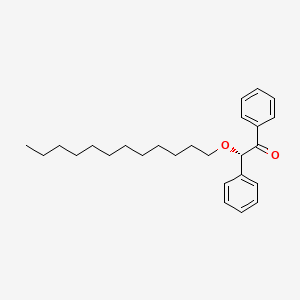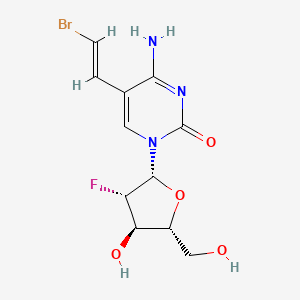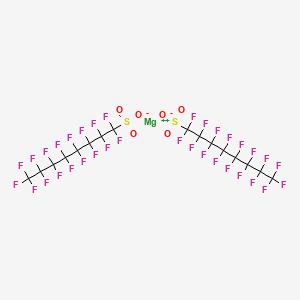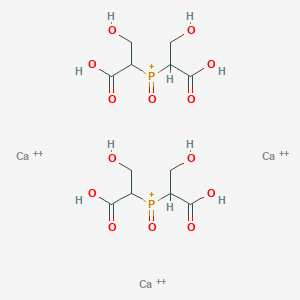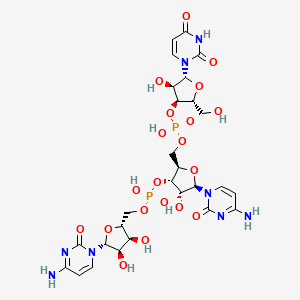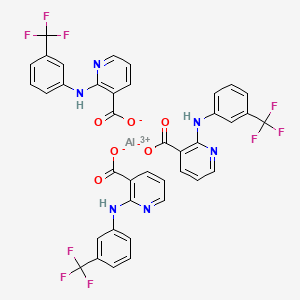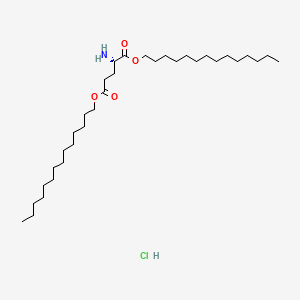
L-Glutamic acid, diteradecyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, diteradecyl ester, hydrochloride is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the esterification of L-glutamic acid with diteradecyl alcohol and the formation of a hydrochloride salt. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, diteradecyl ester, hydrochloride typically involves the esterification of L-glutamic acid with diteradecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where L-glutamic acid and diteradecyl alcohol are combined in the presence of an acid catalyst. The reaction mixture is heated and stirred continuously to ensure complete esterification. The product is then purified through distillation or crystallization to obtain the pure ester, which is subsequently converted to the hydrochloride salt.
化学反応の分析
Types of Reactions
L-Glutamic acid, diteradecyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding L-glutamic acid and diteradecyl alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide as catalysts.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-glutamic acid and diteradecyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the ester and alcohol components.
科学的研究の応用
L-Glutamic acid, diteradecyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in biochemical pathways and as a model compound for understanding esterification and hydrolysis reactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism by which L-Glutamic acid, diteradecyl ester, hydrochloride exerts its effects involves its interaction with various molecular targets. The ester group can be hydrolyzed to release L-glutamic acid, which is a key neurotransmitter in the central nervous system. The diteradecyl group may interact with lipid membranes, affecting membrane fluidity and permeability. The hydrochloride salt form enhances the compound’s solubility in aqueous solutions, facilitating its use in various applications.
類似化合物との比較
L-Glutamic acid, diteradecyl ester, hydrochloride can be compared with other similar compounds such as:
L-Glutamic acid diethyl ester hydrochloride: Similar esterification but with shorter alkyl chains, leading to different solubility and reactivity properties.
L-Glutamic acid dimethyl ester hydrochloride: Even shorter alkyl chains, used in different synthetic applications.
L-Glutamic acid di-tert-butyl ester hydrochloride: Contains bulky tert-butyl groups, affecting its steric properties and reactivity.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
125401-72-1 |
|---|---|
分子式 |
C33H66ClNO4 |
分子量 |
576.3 g/mol |
IUPAC名 |
ditetradecyl (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C33H65NO4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-32(35)28-27-31(34)33(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31H,3-30,34H2,1-2H3;1H/t31-;/m0./s1 |
InChIキー |
NLWSHQKCWPATQP-YNMZEGNTSA-N |
異性体SMILES |
CCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCC)N.Cl |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


